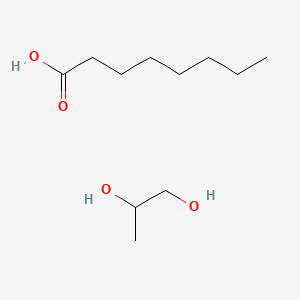
Octanoic acid;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid;propane-1,2-diol: is a compound formed by the esterification of octanoic acid (also known as caprylic acid) with propane-1,2-diol (commonly known as propylene glycol). This compound is often referred to as propylene glycol monocaprylate. It is a mixture of monoesters and diesters of fatty acids, predominantly composed of caprylic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid;propane-1,2-diol involves the esterification of octanoic acid with propane-1,2-diol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and propane-1,2-diol are continuously fed, and the esterified product is continuously removed. The reaction is catalyzed by an acid resin, and the process is optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octanoic acid;propane-1,2-diol can undergo oxidation reactions, particularly at the hydroxyl groups of the propane-1,2-diol moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are primary and secondary alcohols.
Substitution: The major products are halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octanoic acid;propane-1,2-diol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various esters and polymers .
Biology: In biological research, this compound is used as a solubilizing agent for hydrophobic drugs and as a component in the formulation of pharmaceuticals .
Medicine: this compound is utilized in the formulation of topical creams and ointments due to its emollient properties. It is also used in the preparation of intravenous lipid emulsions .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of plastics and as a surfactant in the formulation of detergents and cleaning agents .
Mecanismo De Acción
The mechanism of action of octanoic acid;propane-1,2-diol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes . Additionally, the hydroxyl groups in propane-1,2-diol can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparación Con Compuestos Similares
Propylene glycol dicaprylate/dicaprate: A mixture of diesters of caprylic and capric acids with propane-1,2-diol.
Propylene glycol monocaprylate: A monoester of caprylic acid with propane-1,2-diol.
Propylene glycol: A diol with two hydroxyl groups, used as a solvent and antifreeze.
Uniqueness: Octanoic acid;propane-1,2-diol is unique due to its specific esterification of octanoic acid with propane-1,2-diol, resulting in a compound with distinct solubilizing and emollient properties. Its ability to integrate into lipid bilayers and alter membrane properties sets it apart from other similar compounds .
Propiedades
Número CAS |
68332-79-6 |
|---|---|
Fórmula molecular |
C11H24O4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
octanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
Clave InChI |
FSVSNKCOMJVGLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
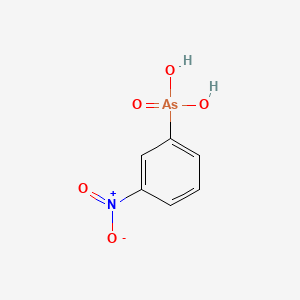
![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
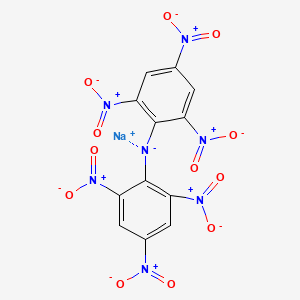
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
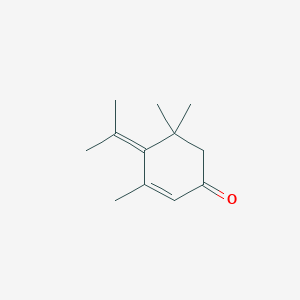
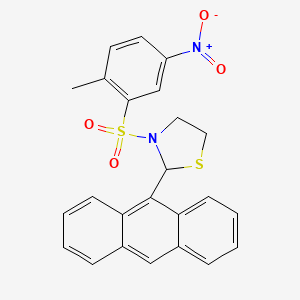
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
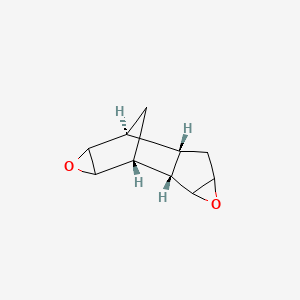
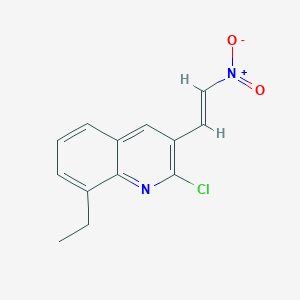
![sodium;(2S,3R,5S)-3-[[2,3-di(pyrrol-1-yl)pyrrol-1-yl]methyl]-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13825030.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
